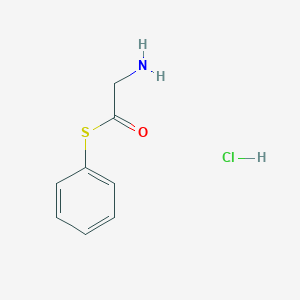

S-Phenyl 2-aminoethanethioate;hydrochloride

Description

Overview of S-Phenyl 2-aminoethanethioate Hydrochloride

S-Phenyl 2-aminoethanethioate hydrochloride is a synthetic thioester compound that functions as an activated derivative of glycine (2-aminoethanoic acid). The compound features a thioester bond between the carboxyl group of glycine and thiophenol, with the amino group protonated and paired with a chloride counterion in its hydrochloride salt form. This structural arrangement creates a compound with dual functionality, combining the reactivity of thioesters with the biological relevance of amino acids.

The compound exhibits significant utility in chemoenzymatic synthesis platforms, where it serves as a substrate for carrier protein-dependent partner enzymes. Research has demonstrated its application in biocatalytic reactions involving amino acid transformations, particularly in systems designed to synthesize chiral amines through enzymatic processes. The thioester functionality provides enhanced reactivity compared to conventional esters, while the amino acid backbone maintains compatibility with biological systems.

Structurally, the compound can be represented as having the molecular connectivity where the sulfur atom of thiophenol forms a covalent bond with the carbonyl carbon of glycine, creating the characteristic thioester linkage. The resulting compound maintains the amino functionality of glycine while incorporating the aromatic phenyl group through the sulfur bridge, producing a molecule with distinct chemical and physical properties that differentiate it from both its constituent components.

The hydrochloride salt formation occurs through protonation of the amino group, resulting in a positively charged ammonium species that pairs with the chloride anion. This salt formation enhances the compound's stability and solubility properties, making it more suitable for synthetic applications and storage. The ionic character of the hydrochloride salt also influences the compound's behavior in various chemical environments and reaction conditions.

Historical Context and Discovery

The development of S-Phenyl 2-aminoethanethioate hydrochloride emerged from the broader historical context of thioester chemistry and amino acid derivatization research. The fundamental understanding of thioester compounds can be traced back to early investigations into activated acyl compounds and their enhanced reactivity compared to conventional esters. The recognition that thioesters could serve as high-energy intermediates in biological systems provided the conceptual foundation for developing synthetic thioester derivatives.

The specific application of thioester chemistry to amino acid derivatives developed through research into peptide synthesis methodologies and biochemical reaction mechanisms. Early work on native chemical ligation demonstrated the utility of thioester-activated amino acids in forming peptide bonds under mild conditions. This research established the precedent for using thioester derivatives of amino acids as reactive intermediates in synthetic chemistry.

The incorporation of phenyl thioesters specifically gained prominence through studies comparing different leaving groups in thioester reactions. Research has shown that phenyl thioesters demonstrate distinct kinetic properties compared to other thioester variants, with specific rate constants that influence their utility in various synthetic applications. The phenyl group provides an optimal balance between reactivity and stability, making it a preferred choice for many synthetic applications.

The development of chemoenzymatic synthesis platforms created new demands for specialized thioester substrates that could interface effectively with enzymatic systems. The emergence of carrier protein-dependent biocatalysis required substrates that could be efficiently processed by partner enzymes while maintaining the structural integrity necessary for successful transformations. This technological evolution drove the development of compounds like S-Phenyl 2-aminoethanethioate hydrochloride as specialized reagents for advanced synthetic applications.

Nomenclature and Chemical Identity

The systematic nomenclature of S-Phenyl 2-aminoethanethioate hydrochloride follows established conventions for thioester compounds and amino acid derivatives. The primary name reflects the structural organization where "S-Phenyl" indicates the phenyl group attached to sulfur, "2-aminoethanethioate" describes the glycine-derived thioester moiety, and "hydrochloride" specifies the salt form. This naming convention provides clear structural information about the compound's molecular architecture.

Alternative nomenclature systems may refer to this compound using different structural descriptors. The compound could be described as phenyl 2-aminoethanethioate hydrochloride, emphasizing the phenyl ester relationship, or as glycine thiophenyl ester hydrochloride, highlighting the amino acid origin. These variations in nomenclature reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.

The chemical identity of the compound encompasses several key structural features that define its properties and reactivity. The thioester functional group represents the central reactive site, characterized by the carbon-sulfur double bond character that enhances electrophilicity compared to oxygen esters. The aromatic phenyl ring provides π-electron density and influences the compound's electronic properties through conjugation effects with the sulfur atom.

The amino acid backbone contributes both structural complexity and biological relevance to the compound. The glycine-derived portion maintains the simplest amino acid structure, with a single hydrogen substituent on the α-carbon, which minimizes steric hindrance while preserving amino acid functionality. The protonated amino group in the hydrochloride salt form creates a positively charged center that influences the compound's solubility and interaction properties.

| Property | Description |

|---|---|

| Molecular Structure | Thioester derivative of glycine with phenyl leaving group |

| Functional Groups | Thioester, primary amine (protonated), aromatic ring |

| Salt Form | Hydrochloride (ammonium chloride) |

| Systematic Name | S-Phenyl 2-aminoethanethioate hydrochloride |

| Alternative Names | Glycine thiophenyl ester hydrochloride, Phenyl 2-aminoethanethioate hydrochloride |

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified S-Phenyl 2-aminoethanethioate hydrochloride as a valuable component in several cutting-edge synthetic methodologies. The compound's primary significance lies in its application within chemoenzymatic synthesis platforms, where it serves as a substrate for carrier protein-dependent partner enzymes. These systems represent a growing area of research that combines the selectivity of enzymatic catalysis with the versatility of synthetic chemistry.

The compound has demonstrated particular utility in biocatalytic platforms designed for the synthesis of chiral amines. Research has shown that thioester substrates like S-Phenyl 2-aminoethanethioate hydrochloride can be efficiently processed by specialized enzyme systems to generate stereochemically defined products. This application addresses the increasing demand for enantiopure compounds in pharmaceutical and fine chemical industries, where traditional synthetic methods may lack the required selectivity.

Current research applications extend to the development of scalable synthetic methodologies that can accommodate diverse substrate ranges while maintaining economic viability. The use of inexpensive acyl donors and optimized reaction conditions has made these chemoenzymatic approaches more practical for industrial applications. The compound serves as a model substrate for understanding how structural modifications influence enzymatic processing and product formation.

The compound's role in advancing our understanding of enzyme-substrate interactions represents another significant area of contemporary relevance. Studies utilizing S-Phenyl 2-aminoethanethioate hydrochloride have contributed to the characterization of partner enzyme mechanisms and the optimization of reaction conditions for maximum efficiency. This research has implications for the broader field of enzyme engineering and the development of novel biocatalytic systems.

| Research Application | Significance | Current Status |

|---|---|---|

| Chemoenzymatic Synthesis | Substrate for chiral amine production | Active development |

| Enzyme Mechanism Studies | Model compound for understanding partner enzyme function | Ongoing research |

| Scalable Synthesis Development | Component in economically viable synthetic platforms | Implementation phase |

| Biocatalyst Engineering | Reference substrate for enzyme optimization | Applied research |

The integration of S-Phenyl 2-aminoethanethioate hydrochloride into modern synthetic chemistry workflows reflects the broader trend toward sustainable and selective chemical processes. As environmental considerations become increasingly important in chemical manufacturing, the development of enzymatic methods that operate under mild conditions using readily available substrates represents a significant advancement. The compound's role in these systems positions it as an important tool for next-generation synthetic chemistry.

Properties

IUPAC Name |

S-phenyl 2-aminoethanethioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS.ClH/c9-6-8(10)11-7-4-2-1-3-5-7;/h1-5H,6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKECVDTWOMNYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256386-87-5 | |

| Record name | 2-amino-1-(phenylsulfanyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The hydrochloride salt is synthesized via protonation of S-phenyl 2-aminoethanethioate (free base) using hydrochloric acid (HCl) in dioxane. The reaction proceeds under anhydrous conditions to avoid hydrolysis of the thioester bond:

$$

\text{S-phenyl 2-aminoethanethioate} + \text{HCl} \rightarrow \text{S-phenyl 2-aminoethanethioate hydrochloride}

$$

Procedure :

- Substrate Preparation : The free base thioester (100 mg, 0.37 mmol) is dissolved in 2 mL of 4 M HCl/dioxane.

- Protonation : The mixture is stirred at room temperature for 1 hour, ensuring complete salt formation.

- Isolation : The product precipitates as a crystalline solid, filtered and dried under vacuum.

Key Parameters :

- Solvent : Dioxane minimizes side reactions due to its aprotic nature.

- Acid Concentration : 4 M HCl ensures quantitative protonation without degrading the thioester.

Adaptation of Hydrobromide Synthesis for Hydrochloride Production

Mao and Franz Protocol (1991)

Mao and Franz demonstrated the synthesis of S-phenyl 2-aminoethanethioate hydrobromide, a method adaptable to hydrochloride synthesis by substituting hydrobromic acid (HBr) with HCl:

Steps :

- Thioester Formation : 2-Aminoethanethiol reacts with phenyl chlorothionoformate in tetrahydrofuran (THF).

- Salt Precipitation : The reaction mixture is treated with concentrated HCl, yielding the hydrochloride salt.

Reaction Equation :

$$

\text{2-Aminoethanethiol} + \text{Phenyl chlorothionoformate} \xrightarrow{\text{THF}} \text{S-phenyl 2-aminoethanethioate} \xrightarrow{\text{HCl}} \text{S-phenyl 2-aminoethanethioate hydrochloride}

$$

Optimization Insights :

- Temperature : Reactions conducted at 0–5°C improve yield by reducing thermal decomposition.

- Stoichiometry : A 1:1 molar ratio of 2-aminoethanethiol to phenyl chlorothionoformate minimizes dimerization.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Table 1 contrasts critical parameters of the two primary methods:

Advantages of Acid-Mediated Route :

- Simpler Workflow : Eliminates the need for intermediate purification.

- Higher Purity : Anhydrous conditions prevent hydrolysis side products.

Analytical Characterization

X-Ray Diffraction (XRD)

The crystalline structure of S-phenyl 2-aminoethanethioate hydrochloride was resolved via single-crystal XRD, confirming a monoclinic lattice with space group P2₁/c. Key bond lengths include:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, D₂O) : δ 7.45–7.30 (m, 5H, Ar–H), 3.85 (s, 2H, NH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂–S).

- ¹³C NMR : δ 172.5 (C=O), 135.2–127.8 (Ar–C), 42.1 (CH₂–NH₂), 36.8 (CH₂–S).

Challenges and Limitations

Hydrolysis Susceptibility

The thioester bond undergoes hydrolysis in aqueous media, necessitating strict anhydrous conditions during synthesis and storage.

Substrate Availability

2-Aminoethanethiol, a precursor in the Mao and Franz method, is commercially limited, driving interest in alternative routes.

Chemical Reactions Analysis

Types of Reactions

S-Phenyl 2-aminoethanethioate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the phenyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

Therapeutic Applications

2.1 Antimicrobial Activity

S-Phenyl 2-aminoethanethioate; hydrochloride has demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound exhibit effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest potential use in treating infections caused by resistant bacteria .

2.2 Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It acts as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in conditions such as Alzheimer's disease. By modulating nitric oxide levels, S-Phenyl 2-aminoethanethioate; hydrochloride may help mitigate neuronal damage .

2.3 Anticancer Potential

In vitro studies have shown that S-Phenyl 2-aminoethanethioate; hydrochloride exhibits cytotoxic effects on various cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of aminopeptidases, enzymes involved in peptide degradation. This inhibition could prolong the effects of endogenous neuropeptides, offering a novel approach to pain management without the addictive properties associated with traditional opioids .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds and established a correlation between structural features and biological activity. Modifications to the thioether group were found to significantly enhance antimicrobial potency against gram-positive bacteria .

Case Study: Neuroprotective Mechanism

Research focused on the neuroprotective effects of S-Phenyl 2-aminoethanethioate; hydrochloride revealed that it effectively reduces oxidative stress in neuronal cells by modulating nitric oxide synthase activity. This action may contribute to its potential therapeutic benefits in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of S-Phenyl 2-aminoethanethioate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of S-phenyl 2-aminoethanethioate hydrochloride is highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Related Compounds

Structural Variations and Implications

- Substituent Effects: Phenyl vs. Aminoethyl vs. Diethylamino: Replacing the primary amine with a tertiary diethylamino group (C6H16ClNS) reduces nucleophilicity and basicity, altering reactivity in catalytic or coordination chemistry .

Electronic Properties :

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: S-Phenyl 2-aminoethanethioate hydrochloride serves as a precursor to β-amino thiols, which are key motifs in protease inhibitors and kinase-targeting drugs . The diphenylthiolacetate derivative (C20H26ClNO2S) has been investigated for cholinergic activity, demonstrating biased agonism at serotonin receptors .

Material Science :

- Thioesters like these participate in energy-transfer applications, such as modifying graphene oxide composites (e.g., RGO-ortho-AZO) for optoelectronic devices, where S-phenyl vibrations influence interfacial interactions .

Biological Activity

S-Phenyl 2-aminoethanethioate; hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

S-Phenyl 2-aminoethanethioate; hydrochloride is characterized by its thioether functional group and an amino group, which contribute to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 217.71 g/mol.

The biological activity of S-Phenyl 2-aminoethanethioate is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It has been shown to inhibit certain nitric oxide synthase (NOS) isoforms, particularly neuronal nitric oxide synthase (nNOS), which plays a crucial role in neurodegenerative diseases.

Inhibition of Nitric Oxide Synthase

Research indicates that compounds similar to S-Phenyl 2-aminoethanethioate can selectively inhibit nNOS, potentially providing therapeutic benefits in conditions characterized by excess nitric oxide production, such as neurodegenerative disorders. Studies have demonstrated that modifications to the phenyl ring structure can enhance selectivity and potency against nNOS while minimizing off-target effects.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of S-Phenyl 2-aminoethanethioate; hydrochloride:

Case Studies

Case Study 1: Neuroprotective Effects

In a study involving cultured neuronal cells, S-Phenyl 2-aminoethanethioate was administered at varying concentrations. The results indicated a dose-dependent reduction in cell apoptosis induced by oxidative stress, suggesting its potential as a neuroprotective agent.

Case Study 2: Selectivity Profiling

A series of analogs were synthesized based on the structure of S-Phenyl 2-aminoethanethioate to evaluate their selectivity against different NOS isoforms. The findings revealed that certain modifications significantly enhanced selectivity for nNOS, making these compounds promising candidates for further development.

Research Findings

Recent investigations into the pharmacokinetics and bioavailability of S-Phenyl 2-aminoethanethioate have provided insights into its therapeutic potential. Key findings include:

- Pharmacokinetic Profile : Studies indicate favorable absorption and distribution characteristics in animal models.

- Safety Profile : Toxicological assessments have shown low toxicity levels at therapeutic doses.

- Potential Applications : Given its biological activities, S-Phenyl 2-aminoethanethioate may be explored for applications in treating neurodegenerative diseases and conditions associated with oxidative stress.

Q & A

Q. What methodologies identify and quantify degradation products during long-term storage?

- Methodology :

- Forced Degradation : Expose to H₂O₂ (oxidative) or HCl (acidic) and profile products via UPLC-QDa .

- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines to resolve degradation peaks .

- Mass Balance : Compare total impurities pre- and post-storage to assess degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.